3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride
Description
Properties
IUPAC Name |
3-aminopyrrolidine-1-sulfonyl fluoride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FN2O2S.ClH/c5-10(8,9)7-2-1-4(6)3-7;/h4H,1-3,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMJELJISJFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride typically involves the reaction of 3-aminopyrrolidine with sulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide group.
Substitution: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Sulfonamide or sulfonate ester derivatives.
Scientific Research Applications
Enzyme Inhibition Studies
The compound serves as a valuable tool for studying enzyme inhibition, particularly for serine hydrolases. Sulfonyl fluorides are recognized as privileged covalent warheads that can selectively modify specific amino acid residues within enzymes, leading to their inhibition. This property allows researchers to investigate enzyme mechanisms and interactions with various substrates .
- Mechanism of Action : The sulfonyl fluoride group in the compound forms covalent bonds with the active site of enzymes, effectively inhibiting their function. This interaction is crucial for understanding enzyme kinetics and developing selective inhibitors for therapeutic applications .
Chemical Biology
In chemical biology, 3-Aminopyrrolidine-1-sulfonyl fluoride; hydrochloride is employed to probe enzyme binding sites and assess functionally important protein residues. Its ability to modify not only serine residues but also threonine, lysine, tyrosine, cysteine, and histidine makes it a versatile tool for mapping protein interactions and identifying potential drug targets .
Drug Discovery
The pyrrolidine scaffold has been extensively utilized in drug discovery due to its favorable spatial characteristics that influence biological activity. Compounds based on this scaffold have shown promise in treating various diseases, including cancer and bacterial infections . The introduction of substituents at specific positions on the pyrrolidine ring can enhance selectivity and potency against targeted receptors or enzymes.
Case Study 1: Inhibition of Serine Hydrolases
A study demonstrated that 3-Aminopyrrolidine-1-sulfonyl fluoride; hydrochloride effectively inhibits serine hydrolases involved in lipid metabolism. The compound was shown to covalently modify the active site serine residues of these enzymes, leading to decreased enzymatic activity. This finding underscores its potential application in developing therapies for metabolic disorders .
Case Study 2: Target Identification
In another research effort, the compound was utilized as an activity-based probe to identify novel targets in bacterial pathogens. By employing this sulfonyl fluoride derivative, researchers successfully mapped out binding sites on critical enzymes responsible for bacterial resistance mechanisms. This approach not only aids in understanding resistance but also assists in designing new antibiotics .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Enzyme Inhibition | Covalent modification of serine hydrolases and other enzymes | Metabolic disorder treatments |
| Chemical Biology | Probing enzyme binding sites and protein interactions | Mapping protein-protein interactions |
| Drug Discovery | Development of compounds targeting specific receptors or enzymes | Cancer treatment using pyrrolidine derivatives |
| Target Identification | Identifying novel targets in bacterial pathogens | Mapping resistance mechanisms |
Mechanism of Action
The mechanism of action of 3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, which can be exploited for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
- 3-Aminopyrrolidine-1-sulfonyl chloride
- 3-Aminopyrrolidine-1-sulfonyl bromide
- 3-Aminopyrrolidine-1-sulfonyl iodide
Uniqueness
3-Aminopyrrolidine-1-sulfonyl fluoride;hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. The fluoride group is less reactive than chloride, bromide, or iodide, making it more suitable for certain applications where controlled reactivity is desired.
Biological Activity
3-Aminopyrrolidine-1-sulfonyl fluoride hydrochloride is a sulfonyl fluoride compound that has garnered attention in the fields of chemical biology and pharmacology due to its unique biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Sulfonyl Fluorides
Sulfonyl fluorides, including 3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride, are known for their ability to act as covalent inhibitors of various enzymes. They modify nucleophilic residues in proteins, particularly serine, threonine, and cysteine, leading to irreversible inhibition of enzymatic activity. This property makes them valuable tools in biochemical research and drug development.
The primary mechanism through which 3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride exerts its biological effects is through covalent modification of serine residues in target proteins. This modification can lead to the inhibition of serine hydrolases and other enzymes critical for various biological processes.
Key Mechanisms Include:
- Inhibition of Serine Hydrolases : The compound selectively modifies serine residues in active sites, effectively inhibiting enzymes involved in lipid metabolism and signaling pathways .
- Targeting Specific Proteins : Research indicates that this compound can selectively inhibit proteins such as palmitoyl-protein thioesterase-1 (PPT1), which plays a role in lipid catabolism .
Case Studies and Experimental Data
- Inhibition Studies : A study demonstrated that 3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride effectively inhibited several serine hydrolases with IC50 values in the nanomolar range. For instance, it showed significant inhibition against fatty acid amide hydrolase (FAAH) .
- Biochemical Profiling : In a quantitative proteomics study, the compound was used as a probe to identify and characterize fatty acid-associated proteins in living cells. It was shown to covalently modify crucial serine residues, confirming its role as an effective chemical probe .
- Structural Insights : X-ray crystallography studies revealed the binding interactions between the compound and its target enzymes, providing insights into how sulfonyl fluorides can induce conformational changes leading to enzyme inhibition .
Data Table: Biological Activity Overview
| Biological Activity | IC50 (nM) | Target Enzyme | Mechanism |
|---|---|---|---|
| Inhibition of FAAH | 5 | Fatty Acid Amide Hydrolase | Covalent modification of serine |
| Inhibition of PPT1 | Not specified | Palmitoyl-protein thioesterase-1 | Covalent modification at active site |
| Profiling fatty acid-associated proteins | N/A | Various metabolic enzymes | Covalent labeling |
Applications in Drug Development
The unique properties of 3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride position it as a promising candidate for drug development, particularly for conditions involving dysregulated lipid metabolism or enzyme activity. Its ability to serve as a selective probe allows researchers to explore new therapeutic avenues for diseases such as cancer and neurodegenerative disorders.
Q & A
Q. What synthetic routes are recommended for preparing 3-aminopyrrolidine-1-sulfonyl fluoride hydrochloride, and what reagents are critical for optimizing yield?
A two-step synthesis is commonly employed:
- Step 1 : React 3-aminopyrrolidine with sulfuryl chloride (SO₂Cl₂) or a fluorosulfonylating agent (e.g., FSO₂Cl) under anhydrous conditions to form the sulfonyl fluoride intermediate.
- Step 2 : Hydrochloride salt formation using HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) .
Critical Reagents : Use dry solvents (e.g., THF, DCM) to avoid hydrolysis of the sulfonyl fluoride group. Excess fluorosulfonylating agents may require quenching with aqueous NaHCO₃. Monitor reaction progress via TLC (silica gel, eluent: 9:1 DCM/methanol) .
Q. What analytical techniques are essential for characterizing purity and structural integrity?
- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min). Retention time typically falls between 8–10 min .
- NMR : Confirm the presence of the sulfonyl fluoride group via ¹⁹F NMR (δ ≈ 50–55 ppm). Hydrochloride salt formation is validated by chloride ion detection via ion chromatography .
- Elemental Analysis : Verify stoichiometry of C, H, N, S, and Cl (±0.3% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?
Conflicting stability reports may arise from differences in:
- pH : The compound degrades rapidly in alkaline conditions (pH > 8) due to sulfonyl fluoride hydrolysis. Use buffered solutions (pH 4–6) for long-term storage .
- Temperature : Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days, but freeze-thaw cycles induce crystallization variability. Store lyophilized powder at -20°C in desiccated vials .
Method : Conduct forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂, UV light) paired with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
Q. What formulation strategies mitigate hygroscopicity and solubility challenges in aqueous buffers?
- Co-solvents : Use 10–20% PEG-400 or propylene glycol to enhance solubility in PBS (pH 7.4).
- Lyophilization : Pre-formulate with cryoprotectants (e.g., trehalose, 5% w/v) to stabilize the hydrochloride salt during freeze-drying .
- Compatibility : Avoid phosphate buffers, as they may precipitate the hydrochloride salt; citrate or acetate buffers are preferred .
Q. How can researchers validate target engagement in enzyme inhibition assays?
- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubate compound with trypsin-like proteases for 30 min) to assess irreversible binding via sulfonyl fluoride warheads .
- Competitive MS : Use LC-HRMS to detect covalent adducts (e.g., mass shift corresponding to enzyme-compound binding) .
- Negative Controls : Include a non-fluorinated analog (e.g., sulfonamide derivative) to confirm specificity of the sulfonyl fluoride group .
Data Contradiction Analysis
Q. How should discrepancies in IC₅₀ values across protease inhibition studies be addressed?
Discrepancies may stem from:
- Enzyme Source : Recombinant vs. tissue-extracted enzymes (e.g., thrombin from human plasma vs. E. coli expression systems).
- Assay Conditions : Varying ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters binding kinetics. Standardize buffer composition and temperature (25°C ± 1°C) .
Resolution : Perform side-by-side assays using a reference inhibitor (e.g., PMSF) to normalize inter-lab variability .
Safety and Handling Protocols
Q. What safety measures are critical for handling the compound in solution phase?
- Ventilation : Use fume hoods due to potential HCl vapor release during dissolution.
- PPE : Nitrile gloves, goggles, and lab coats. Avoid skin contact, as the hydrochloride salt may cause irritation .
- Spill Management : Neutralize acidic spills with NaHCO₃ before mechanical cleanup .
Reference Standards and Validation
Q. How should impurity profiling be conducted to meet pharmacopeial standards?
- HPLC-UV/ELSD : Detect residual solvents (e.g., DCM, EtOAc) and synthetic byproducts (e.g., pyrrolidine sulfonic acid).
- Limit Tests : Heavy metals (≤20 ppm via ICP-MS), sulfated ash (≤0.1% w/w) .
- Documentation : Align with ICH Q3A guidelines for reporting unidentified impurities (<0.10%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
